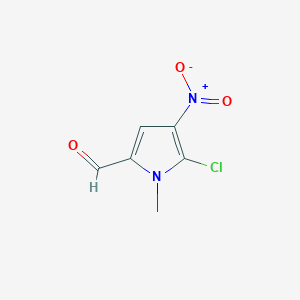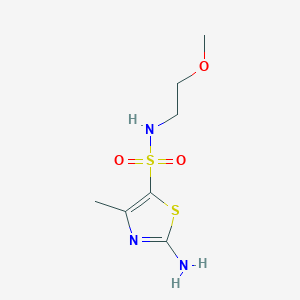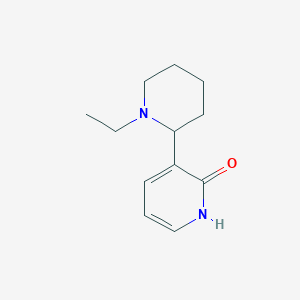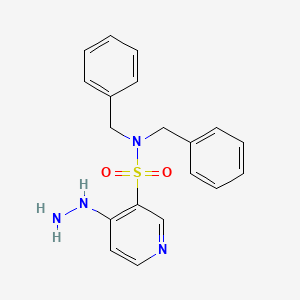
2-(3-Methylpiperidin-1-yl)thiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpiperidin-1-yl)thiazol-4-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a valuable scaffold in drug development and other scientific research .
准备方法
The synthesis of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine typically involves the nucleophilic addition reaction of thiazole derivatives with piperidine derivatives. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反应分析
2-(3-Methylpiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.
科学研究应用
2-(3-Methylpiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound can be used to study biochemical pathways and enzyme interactions due to its reactive thiazole ring.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals
作用机制
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug development and other therapeutic applications .
相似化合物的比较
2-(3-Methylpiperidin-1-yl)thiazol-4-amine can be compared to other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the piperidine moiety, which may confer distinct biological activities and chemical reactivity.
属性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-3-2-4-12(5-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChI 键 |
XYKFZXSVHJADRI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C2=NC(=CS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)




![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)

![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)



![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)


